molecular formula C19H23NO3 B4794013 4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B4794013
M. Wt: 313.4 g/mol
InChI Key: IKNNAUUEXMBMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a quinolone-based molecule that has been studied for its various pharmacological properties.

Scientific Research Applications

4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been studied for its potential applications in various fields of medicine. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. It has also been studied as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in inflammation and tumor growth. It has also been shown to modulate the activity of certain neurotransmitter receptors in the brain, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione exhibits anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an antitumor agent. In addition, it has been found to inhibit the replication of certain viruses, such as hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in lab experiments is its relatively simple synthesis method. However, its low yield may limit its use in large-scale experiments. Another limitation is the lack of comprehensive understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several potential future directions for research on 4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and potential neuroprotective effects. Another area of interest is its potential as an antiviral agent. Studies are needed to determine its efficacy against a wider range of viruses and to investigate its potential as a treatment for viral infections. Additionally, further studies are needed to optimize its synthesis method and improve its yield for use in large-scale experiments.

properties

IUPAC Name

4-(4-butan-2-yloxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-3-12(2)23-14-9-7-13(8-10-14)15-11-18(22)20-16-5-4-6-17(21)19(15)16/h7-10,12,15H,3-6,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNNAUUEXMBMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(butan-2-yloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 2
4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 3
4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 4
4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 5
4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 6
4-(4-sec-butoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

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